molecular formula C9H12F3N3O2 B2775041 Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-31-2

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2775041
CAS No.: 2247207-31-2
M. Wt: 251.209
InChI Key: QDTBEUWWBKPTJN-UHFFFAOYSA-N
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Description

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-6-7(13-4-8(16)17-2)3-14-15(6)5-9(10,11)12/h3,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBEUWWBKPTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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